molecular formula C14H11N3O2S B2510106 2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid CAS No. 445391-28-6

2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid

Cat. No.: B2510106
CAS No.: 445391-28-6
M. Wt: 285.32
InChI Key: TTYVRSNZLYOFEC-UHFFFAOYSA-N
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Description

2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid is a complex organic compound that belongs to the class of bipyridine derivatives Bipyridine compounds are known for their ability to form stable complexes with various metals, making them valuable in many scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid typically involves several steps, including cross-coupling reactions and heterocyclization of pyridine-containing substrates. One common method is the Negishi coupling, where 2-bromopyridine is treated with a Grignard reagent, followed by transmetalation to a zinc derivative, which then enters a cross-coupling reaction . Another method involves the reductive coupling of halopyridine in the presence of a nickel salt and metallic zinc .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bipyridine ring can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated bipyridine derivatives.

Scientific Research Applications

2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-cyano-[2,3’-bipyridine]-6-yl}sulfanyl)propanoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or receptors, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in multiple fields of research and industry .

Properties

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9(14(18)19)20-13-10(7-15)4-5-12(17-13)11-3-2-6-16-8-11/h2-6,8-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVRSNZLYOFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CC(=N1)C2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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